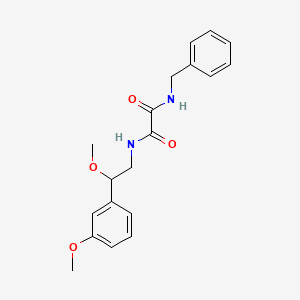![molecular formula C25H34N4O4S B2566561 1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide CAS No. 422531-17-7](/img/structure/B2566561.png)
1-({4-Oxo-3-pentyl-2-[(tetrahydrofuran-2-ylmethyl)thio]-3,4-dihydroquinazolin-7-yl}carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups and structural features that are common in medicinal chemistry . These include a piperidine ring, a quinazoline ring, a tetrahydrofuran ring, and several carbonyl groups. The piperidine ring is a common feature in many pharmaceuticals , and the quinazoline ring is a privileged structure in medicinal chemistry . The tetrahydrofuran ring is a common structural motif in many natural products and pharmaceuticals.
Molecular Structure Analysis
The compound has several stereocenters, which means it can exist as multiple stereoisomers. The three-dimensional structure of the compound could have a significant impact on its biological activity .
Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions. For example, the carbonyl groups could undergo nucleophilic addition reactions, and the thioether group could potentially be oxidized .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of polar functional groups like carbonyl groups could increase the compound’s solubility in polar solvents .
Scientific Research Applications
- Application : Modified primers containing thermolabile 4-oxo-1-pentyl (OXP) phosphotriester groups improve PCR specificity and efficiency. These OXP-modified primers inhibit primer extension at lower temperatures, enhancing target amplification .
- Application : A derivative of 1,2,4-triazole, 5-(1-adamantyl)-4-phenyl-2-[4-(pyrid-2-yl)-piperazine-1-ylmethyl]-1,2,4-triazoline-3-thione, demonstrated excellent antibacterial activity against various microorganisms. It outperformed ampicillin .
- Application : Researchers explore 1,2,4-triazoles for their potential as bioactive agents, including antiviral, antifungal, and anticancer properties. Their synthetic approaches and spectral properties contribute to drug discovery .
- Application : Researchers can perform molecular docking studies to understand how this compound interacts with biological targets. Insights gained can guide drug development .
- Application : Researchers investigate metal complexes of 1,2,4-triazoles for catalytic applications, such as oxidation reactions or asymmetric synthesis. These complexes exhibit intriguing reactivity and selectivity .
- Application : Scientists study the absorption and emission spectra of this compound. Its fluorescence properties may find applications in sensors, imaging, or optoelectronic devices .
Hot Start PCR Enhancement
Antibacterial Activity
Bioactive Phenomena
Molecular Docking Studies
Metal Complexes and Catalysis
Photophysical Properties
Future Directions
properties
IUPAC Name |
1-[4-oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O4S/c1-2-3-4-11-29-24(32)20-8-7-18(23(31)28-12-9-17(10-13-28)22(26)30)15-21(20)27-25(29)34-16-19-6-5-14-33-19/h7-8,15,17,19H,2-6,9-14,16H2,1H3,(H2,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUXIOZARVJIKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCC(CC3)C(=O)N)N=C1SCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Oxo-2-(oxolan-2-ylmethylsulfanyl)-3-pentylquinazoline-7-carbonyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine](/img/structure/B2566488.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-cyclohexylurea](/img/structure/B2566489.png)


![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-bromobenzamide](/img/structure/B2566494.png)
![2-({2-[(2-cyano-2-methylethyl)sulfanyl]phenyl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2566495.png)


![N-[[4-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2566500.png)
![2-(3-Bromo-1-bicyclo[1.1.1]pentanyl)-2,2-difluoroacetic acid](/img/structure/B2566501.png)